molecular formula C15H22O B14626182 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one CAS No. 56561-42-3

7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one

Katalognummer: B14626182
CAS-Nummer: 56561-42-3
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: VAFFRCIXNYFSSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one is an organic compound with the molecular formula C15H22O. It is characterized by a complex structure that includes multiple bonds, including double and triple bonds, as well as a ketone functional group

Vorbereitungsmethoden

The synthesis of 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one involves several steps, typically starting with the preparation of the appropriate precursors. The synthetic routes often include the formation of multiple bonds through reactions such as alkylation, dehydrohalogenation, and carbon-carbon coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can convert double and triple bonds into single bonds, modifying the compound’s structure and stability.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and other cellular activities .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one include other aliphatic ketones and compounds with multiple bonds. For example:

The uniqueness of this compound lies in its specific combination of multiple bonds and functional groups, which confer distinct chemical properties and reactivity .

Eigenschaften

CAS-Nummer

56561-42-3

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

7-tert-butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one

InChI

InChI=1S/C15H22O/c1-8-12(14(2,3)4)10-9-11-13(16)15(5,6)7/h1,9-11H,2-7H3

InChI-Schlüssel

VAFFRCIXNYFSSR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C=CC=C(C#C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.